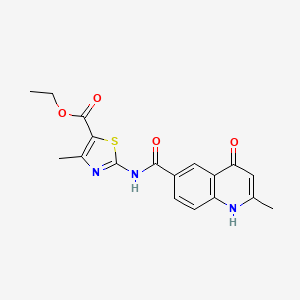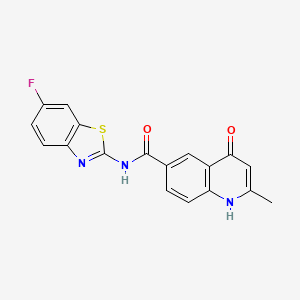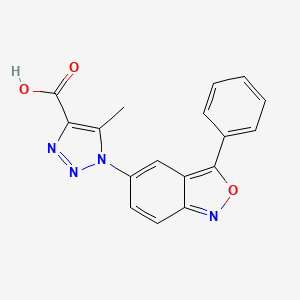
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid, also known as EMBCA, is a compound with a wide variety of applications in the scientific research field. It is a naturally occurring compound found in the leaves of various plants, and has been studied extensively for its potential medicinal properties. EMBCA is a white crystalline solid with a melting point of approximately 140°C. It is soluble in organic solvents and has a molecular weight of 339.41 g/mol.
科学的研究の応用
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid has a wide variety of applications in the scientific research field. It has been studied for its potential anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid has been used in the study of enzyme inhibition, as well as in the study of drug delivery systems.
作用機序
The exact mechanism of action of 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid is not yet fully understood. However, it is believed to act through a number of different pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid has been shown to modulate the activity of a number of other enzymes, including caspase-3, which is involved in the apoptotic process.
Biochemical and Physiological Effects
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, as well as to reduce oxidative stress. In addition, it has been shown to possess neuroprotective and neuroregenerative effects, as well as to have anti-cancer properties. It has also been shown to have beneficial effects on the cardiovascular system, as well as to have anti-diabetic properties.
実験室実験の利点と制限
One of the primary advantages of using 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid in laboratory experiments is its low toxicity. It has been found to be safe for use in animals, with no adverse effects observed at concentrations up to 100 mg/kg. In addition, it is relatively inexpensive and easy to synthesize in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can decompose rapidly in the presence of light or oxygen.
将来の方向性
Despite its wide range of potential applications, there is still much to be learned about 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid. Further research is needed to better understand its mechanism of action and its effects on various biochemical and physiological processes. In addition, further research is needed to identify new potential applications for 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid, such as in the treatment of neurological disorders and in the development of drug delivery systems. Finally, further research is needed to develop new methods of synthesis in order to make 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid more widely available for use in laboratory experiments.
合成法
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid can be synthesized in the laboratory by a number of different methods. The most common method involves the use of a Grignard reaction, in which an alkyl halide is reacted with magnesium in the presence of a base to form an alkyl magnesium halide. This alkyl magnesium halide is then reacted with 5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid, forming the desired product. Other methods of synthesis include the use of an acid-catalyzed reaction, a palladium-catalyzed reaction, and a Wittig reaction.
特性
IUPAC Name |
5-ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-3-22-13-8-9-15-14(10-13)16(18(19)20)17(23-15)11-4-6-12(21-2)7-5-11/h4-10H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHJNMGNWFAURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6422787.png)
![5-tert-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6422795.png)




![2-{[3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422828.png)

![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride](/img/structure/B6422859.png)
![2-{[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6422875.png)
![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422883.png)
![8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione](/img/structure/B6422885.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6422888.png)
![methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate](/img/structure/B6422893.png)